molecular formula C12H11F2N3O4S B2922948 N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide CAS No. 1448029-10-4

N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide

Cat. No.: B2922948
CAS No.: 1448029-10-4
M. Wt: 331.29
InChI Key: YTIDNIYEYGRILA-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzenesulfonamide group, which is a common component of many drugs and has a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the methoxy groups at the 2 and 4 positions of the ring, and the benzenesulfonamide group attached via a nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-rich pyrimidine ring and the electron-withdrawing sulfonamide group. The methoxy groups could potentially undergo reactions involving cleavage of the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide group and the nonpolar aromatic rings could give it both hydrophilic and hydrophobic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

Mechanism of Action

Target of Action

Related compounds such as 2,4-dimethoxy-5-pyrimidinylboronic acid and 4-Pyridinylboronic acid are often used in cross-coupling reactions , suggesting that this compound may also interact with similar targets.

Mode of Action

Related compounds are known to participate in cross-coupling reactions , which involve the formation of new carbon-carbon bonds. This suggests that N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids and their derivatives, such as 2,4-dimethoxy-5-pyrimidinylboronic acid , are often used in the synthesis of various bioactive compounds, suggesting that this compound may influence a wide range of biochemical pathways.

Result of Action

Given the potential involvement of this compound in cross-coupling reactions , it may contribute to the synthesis of various bioactive compounds.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O4S/c1-20-11-10(6-15-12(16-11)21-2)17-22(18,19)7-3-4-8(13)9(14)5-7/h3-6,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIDNIYEYGRILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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